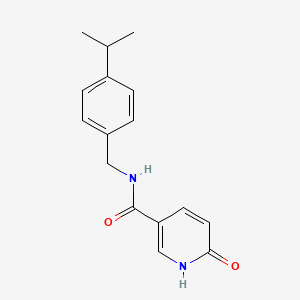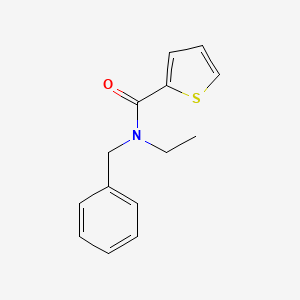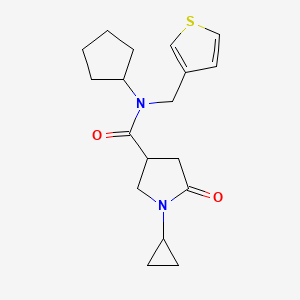![molecular formula C17H16N2O3 B5515610 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5515610.png)
5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis approaches for compounds related to "5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one" vary, including condensation reactions and the use of specific reagents to achieve the desired molecular framework. For instance, Alam and Ballantine (1968) explored the condensation of ethyl 2-(2-oxo-3-indolinylidene)-2-hydroxyacetate with propionic anhydride in the presence of pyridine, leading to the formation of complex pigments, which could be related to the synthesis pathways of similar compounds (Alam & Ballantine, 1968).
Molecular Structure Analysis
The analysis of the molecular structure of compounds closely related to "this compound" has been facilitated by various techniques, including IR, NMR, MS, and X-ray analysis. Eremkin et al. (2006) provided insights into the crystal and molecular structures of similar compounds, shedding light on their molecular arrangements and interactions (Eremkin et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving related compounds often involve cyclocondensation with dicarbonyl compounds or their equivalents, leading to various derivatives. For example, Lebedˈ et al. (2012) discussed the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds, highlighting the chemical reactivity and potential for generating diverse molecular structures (Lebedˈ et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of compounds akin to "this compound," are critical for understanding their behavior in various environments. Suresh et al. (2007) examined the crystal structures and supramolecular aggregation of polysubstituted pyridines, which could offer insights into the physical characteristics of structurally similar compounds (Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability, and potential for further functionalization, are essential aspects of understanding the overall characteristics of "this compound" and related molecules. The study by Sha et al. (2015) on cascade reactions involving 2,3-diketoesters to synthesize indole derivatives provides a foundation for discussing the chemical properties and reactivity patterns of similar compounds (Sha et al., 2015).
Scientific Research Applications
1. Oxidation and Metabolism Studies:
- The oxidation of the indole nucleus, as in 5-hydroxytryptamine (serotonin), has been investigated for its possible physiological and pathological significance. This includes the study of metabolites and oxidation products formed by enzymes or inorganic reagents, which could be relevant for understanding the chemical behavior of similar indole derivatives like 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one (Eriksen, Martin, & Benditt, 1960).
2. Potential Pharmaceutical Applications:
- Indole-phenol bioisosterism, a concept relevant to the design of drugs like labetalol, involves the synthesis of compounds with indole and pyridine structures, which could relate to the synthesis and applications of this compound in pharmaceuticals (Asselin et al., 1986).
3. Antiviral Research:
- Some indole derivatives have been synthesized and evaluated for their antiviral activities, which could guide the exploration of similar activities in this compound (Ivashchenko et al., 2014).
4. Catalysis and Chemical Reactions:
- The reactivity of indole derivatives in various chemical reactions, such as condensation with other compounds to produce pigments or other compounds, offers insights into potential applications of similar compounds in synthetic chemistry (Alam & Ballantine, 1968).
5. Electrocatalysis and Material Science:
- Indole derivatives have been used in developing catalysts for oxygen reduction reactions, indicating potential applications in material science and electrochemistry (Yu et al., 2014).
properties
IUPAC Name |
5-ethyl-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-11-6-7-13-12(9-11)17(22,16(21)19-13)10-15(20)14-5-3-4-8-18-14/h3-9,22H,2,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCQEJCEWHNJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)
![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)

![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)

![(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5515572.png)
![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)
![2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515595.png)
![N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5515601.png)

![5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole](/img/structure/B5515615.png)
![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5515623.png)